Cas no 2248276-48-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate is a versatile organic compound with potential applications in pharmaceutical research. It exhibits a unique structural profile that may contribute to its effectiveness in drug discovery. This compound's distinct pharmacophore could offer advantages in modulating biological targets, making it a valuable tool for researchers in the field.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate structure
2248276-48-2 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate
CAS番号:2248276-48-2
MF:C23H17NO5
メガワット:387.384786367416
CID:6423550
PubChem ID:165727020

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate 化学的及び物理的性質

名前と識別子

    • EN300-6524963
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate
    • 2248276-48-2
    • インチ: 1S/C23H17NO5/c1-15-10-12-17(13-11-15)28-20-9-5-2-6-16(20)14-21(25)29-24-22(26)18-7-3-4-8-19(18)23(24)27/h2-13H,14H2,1H3
    • InChIKey: JTUFOPYDZKKPBC-UHFFFAOYSA-N
    • ほほえんだ: O(C(CC1=CC=CC=C1OC1C=CC(C)=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 387.11067264g/mol
  • どういたいしつりょう: 387.11067264g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 603
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.5

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6524963-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate
2248276-48-2
0.1g
$628.0 2023-05-31
Enamine
EN300-6524963-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate
2248276-48-2
2.5g
$1399.0 2023-05-31
Enamine
EN300-6524963-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate
2248276-48-2
10g
$3069.0 2023-05-31
Enamine
EN300-6524963-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate
2248276-48-2
0.5g
$685.0 2023-05-31
Enamine
EN300-6524963-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate
2248276-48-2
0.25g
$657.0 2023-05-31
Enamine
EN300-6524963-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate
2248276-48-2
1g
$714.0 2023-05-31
Enamine
EN300-6524963-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate
2248276-48-2
0.05g
$600.0 2023-05-31
Enamine
EN300-6524963-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate
2248276-48-2
5g
$2070.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetateに関する追加情報

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate (CAS No. 2248276-48-2): A Comprehensive Overview

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate (CAS No. 2248276-48-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindole derivatives and is characterized by its unique structural features, which include a 1,3-dioxo-isoindole moiety and a substituted phenyl acetate group. The compound's molecular formula is C19H16O5, and its molecular weight is 336.33 g/mol.

The isoindole framework is a well-known scaffold in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The presence of the 1,3-dioxo group in the isoindole ring imparts additional stability and reactivity to the molecule, making it an attractive candidate for drug development. The 2-[2-(4-methylphenoxy)phenyl]acetate substituent further enhances the compound's pharmacological profile by introducing a lipophilic moiety that can influence its bioavailability and target specificity.

Recent studies have highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). Research has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been reported to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of AD.

In addition to its neuroprotective properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate has also shown promise in cancer research. Studies have demonstrated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the activation of pro-apoptotic proteins such as Bax and Bak, leading to mitochondrial dysfunction and caspase activation. These findings suggest that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate could be a valuable lead compound for the development of novel anticancer agents.

The pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate have also been extensively studied. Preclinical data indicate that this compound exhibits favorable oral bioavailability and a reasonable half-life in vivo. These characteristics are crucial for ensuring effective drug delivery and sustained therapeutic effects. Furthermore, the compound has been shown to have low toxicity profiles in animal models, which is an important consideration for its potential clinical use.

In terms of synthetic accessibility, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate can be synthesized through a multi-step process involving the formation of the isoindole core followed by functionalization with the desired substituents. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for large-scale research and development.

The future prospects for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate are promising. Ongoing clinical trials are evaluating its efficacy and safety in various disease models. Additionally, efforts are being made to optimize its structure through rational drug design approaches to enhance its therapeutic potential further. The combination of its unique chemical structure and diverse biological activities positions 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate as a compelling candidate for future drug development.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate (CAS No. 2248276-48-2) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its potential applications in neurodegenerative diseases and cancer therapy highlight its importance as a lead compound for further investigation and development.

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